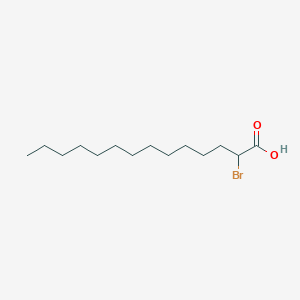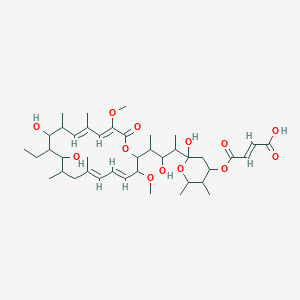
5-甲氧基-1-茚酮
描述
5-Methoxy-1-indanone is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, characterized by a methoxy group (-OCH3) attached to the fifth position of the indanone ring.
科学研究应用
5-Methoxy-1-indanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
Target of Action
5-Methoxy-1-indanone is a biochemical reagent . It has been postulated that methoxy-substituted cyclic compounds like 5-Methoxy-1-indanone could inhibit estrogen receptor (ER) negative breast cancer growth in vitro . Additionally, derivatives of 5-Methoxy-1-indanone-3-acetic acid are potent inhibitors of chymotrypsin-like activity of the 20S proteasome .
Mode of Action
In the case of estrogen receptor negative breast cancer cells, this interaction could result in the inhibition of cell growth .
Biochemical Pathways
Given its potential role as an inhibitor of the 20s proteasome, it may affect protein degradation pathways within the cell
Result of Action
It has been suggested that it may have cytotoxic potential . This could result in the inhibition of cell growth, particularly in estrogen receptor negative breast cancer cells .
生化分析
Biochemical Properties
5-Methoxy-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its cytotoxic potential, which suggests interactions with cellular components that regulate cell viability . The exact nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 5-Methoxy-1-indanone on cells are profound. It has been shown to induce apoptosis and modulate the cell cycle in certain cancer cell lines, such as estrogen receptor-negative breast cancer cells . This indicates that 5-Methoxy-1-indanone can influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and viability.
Molecular Mechanism
At the molecular level, 5-Methoxy-1-indanone exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, its interaction with enzymes involved in apoptosis pathways can trigger cell death in cancer cells . Additionally, changes in gene expression resulting from these interactions further elucidate its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Methoxy-1-indanone over time are crucial for its effectiveness in laboratory settings. It has been observed that the compound remains stable under specific storage conditions, such as at -20°C for up to three years in powder form . Long-term effects on cellular function have been noted, particularly in in vitro studies where prolonged exposure leads to sustained cytotoxic effects.
Dosage Effects in Animal Models
In animal models, the effects of 5-Methoxy-1-indanone vary with dosage. Lower doses may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Understanding the threshold levels and toxic doses is essential for its safe application in research.
Metabolic Pathways
5-Methoxy-1-indanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Methoxy-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
5-Methoxy-1-indanone is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 5-Methoxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of 2-(5-methoxyphenyl)acetic acid under acidic conditions. Another method includes the Friedel-Crafts acylation of 5-methoxyindan with acetyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, 5-Methoxy-1-indanone is typically produced via large-scale organic synthesis techniques. The process often involves the use of high-purity starting materials and stringent reaction conditions to ensure the desired product’s yield and purity .
化学反应分析
Types of Reactions: 5-Methoxy-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methoxyindanone-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 5-methoxyindan-1-ol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products:
Oxidation: 5-Methoxyindanone-2-carboxylic acid.
Reduction: 5-Methoxyindan-1-ol.
Substitution: Various substituted indanones depending on the substituent introduced.
相似化合物的比较
- 2-Methyl-1-indanone
- 3-Methyl-1-indanone
- 4-Methoxy-1-indanone
- 6-Methoxy-1-indanone
- 5,6-Dimethoxy-1-indanone
Comparison: 5-Methoxy-1-indanone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of oxidation potential, reduction behavior, and substitution patterns. These differences make it a valuable compound for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPRWBRNMPANKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199118 | |
| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5111-70-6 | |
| Record name | 5-Methoxy-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5111-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















